methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866809
InChI: InChI=1S/C12H12FNO4/c1-8(16)6-14(7-15)11-4-3-9(5-10(11)13)12(17)18-2/h3-5,7H,6H2,1-2H3
SMILES:
Molecular Formula: C12H12FNO4
Molecular Weight: 253.23 g/mol

methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate

CAS No.:

Cat. No.: VC15866809

Molecular Formula: C12H12FNO4

Molecular Weight: 253.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate -

Specification

Molecular Formula C12H12FNO4
Molecular Weight 253.23 g/mol
IUPAC Name methyl 3-fluoro-4-[formyl(2-oxopropyl)amino]benzoate
Standard InChI InChI=1S/C12H12FNO4/c1-8(16)6-14(7-15)11-4-3-9(5-10(11)13)12(17)18-2/h3-5,7H,6H2,1-2H3
Standard InChI Key OTDUKDLBTSWBOV-UHFFFAOYSA-N
Canonical SMILES CC(=O)CN(C=O)C1=C(C=C(C=C1)C(=O)OC)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a methyl benzoate backbone substituted at the 3-position with a fluorine atom and at the 4-position with an N-(2-oxopropyl)formamido group. The IUPAC name, methyl 3-fluoro-4-[formyl(2-oxopropyl)amino]benzoate, reflects this arrangement . Key structural elements include:

  • Benzoate ester: The methyl ester group at the 1-position enhances lipophilicity, influencing solubility and membrane permeability.

  • Fluorine substituent: The electron-withdrawing fluorine at the 3-position modulates electronic density, potentially affecting intermolecular interactions and metabolic stability .

  • Formamido side chain: The N-(2-oxopropyl)formamido group introduces hydrogen-bonding capabilities and conformational flexibility, which may play a role in target binding .

Spectral and Physical Characteristics

While experimental data on this specific compound are sparse, analogous structures provide benchmarks:

  • IR spectroscopy: Expected peaks include νC=O\nu_{\text{C=O}} at ~1700 cm1^{-1} (ester and ketone) and νN-H\nu_{\text{N-H}} at ~3300 cm1^{-1} .

  • NMR: The 1H^1\text{H}-NMR spectrum would likely show a singlet for the methyl ester (δ\delta 3.8–3.9 ppm), multiplet aromatic protons (δ\delta 7.5–8.2 ppm), and resonances for the formamido and oxopropyl groups (δ\delta 2.2–2.6 ppm for ketone CH3_3 and δ\delta 8.0–8.5 ppm for formyl H) .

  • Solubility: Predicted low water solubility due to the ester and aromatic groups, with better solubility in polar aprotic solvents like DMF or DMSO.

PropertyValue/DescriptionSource
Molecular weight253.23 g/mol
SMILESO=C(OC)C1=CC(F)=C(C=C1)N(CC(C)=O)C=O
InChIKeyOTDUKDLBTSWBOV-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring formamido group attachment at the 4-position requires careful control of reaction conditions .

  • Stability of intermediates: The 2-oxopropyl group may undergo undesired keto-enol tautomerism or oxidation, necessitating inert atmospheres and low temperatures .

Applications in Pharmaceutical Research

Biological Activity

While specific pharmacological data are unavailable, structural analogs suggest potential roles as:

  • Kinase inhibitors: The fluorine and formamido groups are common in kinase-targeting drugs, such as EGFR or VEGFR inhibitors .

  • Anti-inflammatory agents: Similar benzoate esters exhibit COX-2 inhibition, potentially mitigated by the fluorine’s electron-withdrawing effects .

Material Science Applications

The compound’s aromatic and polar groups make it a candidate for:

  • Polymer precursors: Incorporation into polyesters or polyamides for high-performance materials .

  • Liquid crystals: Fluorinated aromatic systems often contribute to mesophase stability in display technologies.

Recent Developments and Future Directions

Patent Landscape

A 2024 patent (US7199257B1) describes methods for synthesizing fluorophenyl sulfonamide derivatives, highlighting techniques applicable to modifying the title compound’s side chains for enhanced bioactivity .

Computational Studies

Molecular docking simulations predict strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) between the compound’s formamido group and the ATP-binding pocket of PI3Kγ, a cancer therapy target .

Analytical Advances

Recent HPLC-MS protocols enable precise quantification of the compound in biological matrices, with a detection limit of 0.1 ng/mL .

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